molecular formula C23H21N5O5S B2463447 N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide CAS No. 451523-25-4

N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B2463447
CAS No.: 451523-25-4
M. Wt: 479.51
InChI Key: QAZUFQBXCYYCTN-UHFFFAOYSA-N
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Description

“N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide” is a chemical compound with the linear formula C20H20N4O4S . It has a molecular weight of 412.471 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Pyrrolopyrimidin-6-yl Benzenesulfonamides as A2B Adenosine Receptor Antagonists

A study by Esteve et al. (2006) explored a series of compounds including 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides as potent A2B adenosine receptor antagonists. This class of compounds, related to the chemical structure , showed high affinity for the A2B receptor, suggesting potential therapeutic applications.

HIV-1 Integrase Inhibitory Activity Evaluation

Penta et al. (2013) investigated a series of novel derivatives including 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide for HIV-1 integrase inhibitory activity. Although no significant activity was observed, the study, detailed in Penta et al. (2013), contributes to the understanding of structural requirements in the development of anti-HIV agents.

Ethyl (Z)-2-(2,3-Dihydro-1,3-Dioxo-1H-Isoindol-2-Yl)-3-(Dimethylamino)Propenoate Synthesis and Transformations

The study by Bevk et al. (2001) focused on the synthesis of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound structurally similar to the one . The reactions of this compound with various amines and hydrazines provided insight into potential applications in medicinal chemistry.

Mutagenicity Evaluation in Sickle Cell Disease Drug Candidates

A series of phthalimide derivatives, closely related to the queried chemical, were evaluated for mutagenic potency by dos Santos et al. (2010). This research aids in identifying structural features conducive to lower genotoxic activity in potential sickle cell anemia treatments.

Synthesis and Reaction with Dimethyl Sulfoxide

The study by Zeuner and Niclas (1989) explored the synthesis of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas, structurally related to the compound , and their reactions with dimethyl sulfoxide. This research contributes to the broader understanding of the chemical behavior of such compounds.

Discovery of Apremilast

The discovery of Apremilast, a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor, involved compounds structurally similar to the queried chemical. This significant pharmaceutical development is detailed in Man et al. (2009).

Synthesis and Antimicrobial Activity of Novel Derivatives

The synthesis and antimicrobial activity of novel derivatives including the queried chemical structure were explored by Ghorab et al. (2017). This research contributes to the search for new antimicrobial agents.

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-13-12-20(25-15(3)24-13)27-34(32,33)17-10-8-16(9-11-17)26-21(29)14(2)28-22(30)18-6-4-5-7-19(18)23(28)31/h4-12,14H,1-3H3,(H,26,29)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZUFQBXCYYCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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